molecular formula C11H11F3N2O3 B5859802 1-(2-furoyl)-4-(trifluoroacetyl)piperazine

1-(2-furoyl)-4-(trifluoroacetyl)piperazine

Cat. No. B5859802
M. Wt: 276.21 g/mol
InChI Key: VFHXYKXNSWWWQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-furoyl)-4-(trifluoroacetyl)piperazine, also known as FTPP, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound is a piperazine derivative that contains both a furan and a trifluoroacetyl group. The unique structural features of FTPP make it an interesting target for research in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 1-(2-furoyl)-4-(trifluoroacetyl)piperazine is not fully understood, but it is believed to involve interactions with various molecular targets, such as enzymes, receptors, and ion channels. This compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. For example, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, this compound can alter the expression of genes that are involved in cancer cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, depending on the target and the context. For example, this compound has been reported to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and the activation of caspases. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6), by suppressing the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune responses. In addition, this compound has been shown to modulate the activity of neurotransmitters, such as dopamine and serotonin, by binding to their receptors and altering their signaling pathways.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-furoyl)-4-(trifluoroacetyl)piperazine in lab experiments include its unique structural features, its potential as a drug lead compound, and its diverse pharmacological activities. This compound can be synthesized relatively easily and in large quantities, making it a cost-effective tool for research. However, there are also some limitations to using this compound in lab experiments, such as its low solubility in water and its potential toxicity at high concentrations. These limitations can be addressed by using appropriate solvents and optimizing the concentration and exposure time of this compound.

Future Directions

There are many potential future directions for research on 1-(2-furoyl)-4-(trifluoroacetyl)piperazine, including the following:
1. Further investigation of the molecular targets and mechanisms of action of this compound, using techniques such as X-ray crystallography and molecular modeling.
2. Optimization of the synthesis and purification methods for this compound, to improve the yield and purity of the compound.
3. Screening of this compound derivatives and analogs for their pharmacological activities, to identify new drug lead compounds with improved potency and selectivity.
4. Evaluation of the in vivo efficacy and safety of this compound and its derivatives, using animal models of cancer, inflammation, and neurological disorders.
5. Development of novel drug delivery systems for this compound, to improve its bioavailability and targeted delivery to specific tissues or cells.

Synthesis Methods

The synthesis of 1-(2-furoyl)-4-(trifluoroacetyl)piperazine involves the reaction of 2-furoic acid with trifluoroacetic anhydride in the presence of piperazine. This reaction produces this compound as the main product, along with some byproducts. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature and the ratio of reactants. The purity of this compound can also be enhanced by using purification techniques, such as column chromatography.

Scientific Research Applications

1-(2-furoyl)-4-(trifluoroacetyl)piperazine has been studied for its potential applications as a drug lead compound in various therapeutic areas, such as cancer, inflammation, and neurological disorders. The unique structural features of this compound make it a promising candidate for drug discovery, as it can interact with multiple targets and exhibit diverse pharmacological activities. For example, this compound has been reported to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. It has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In addition, this compound has been investigated for its potential as a neuroprotective agent, as it can modulate the activity of neurotransmitters and protect neurons from oxidative stress.

properties

IUPAC Name

2,2,2-trifluoro-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O3/c12-11(13,14)10(18)16-5-3-15(4-6-16)9(17)8-2-1-7-19-8/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHXYKXNSWWWQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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